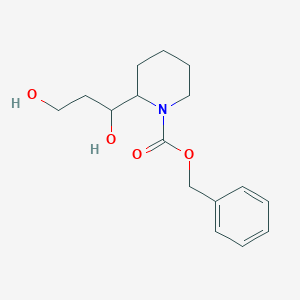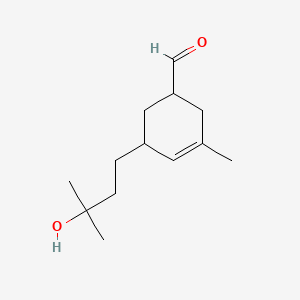
5-(Methylsulfanyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)pyrimidin-2(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate pyrimidine precursors with methylsulfanyl reagents. One common method involves the condensation of 2-thiouracil with methyl iodide under basic conditions to introduce the methylsulfanyl group at the 5-position. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfanyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group at the 2-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 5-(Methylsulfinyl)pyrimidin-2(1H)-one, 5-(Methylsulfonyl)pyrimidin-2(1H)-one
Reduction: 5-(Methylsulfanyl)pyrimidin-2(1H)-ol
Substitution: Various substituted pyrimidin-2(1H)-one derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylsulfinyl)pyrimidin-2(1H)-one
- 5-(Methylsulfonyl)pyrimidin-2(1H)-one
- 2-Thiouracil
- 5-Methylpyrimidin-2(1H)-one
Uniqueness
5-(Methylsulfanyl)pyrimidin-2(1H)-one is unique due to the presence of both a methylsulfanyl group and a keto group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The methylsulfanyl group can undergo oxidation and substitution reactions, while the keto group can participate in reduction reactions, providing a versatile platform for chemical modifications and applications.
Eigenschaften
CAS-Nummer |
75670-14-3 |
|---|---|
Molekularformel |
C5H6N2OS |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
InChI-Schlüssel |
IAMAJJKSHSXOJC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CNC(=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



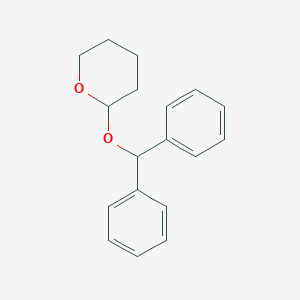
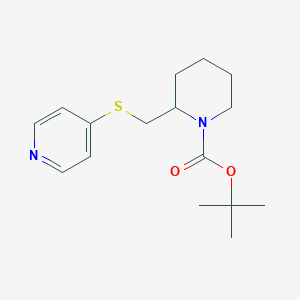
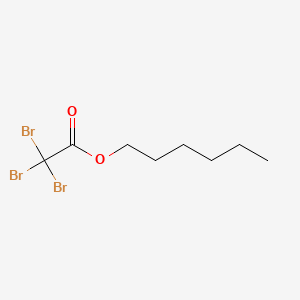

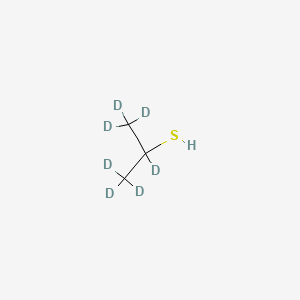
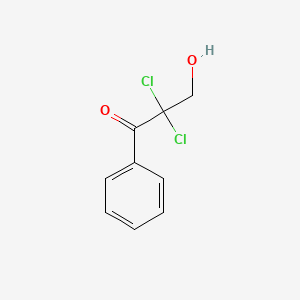
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

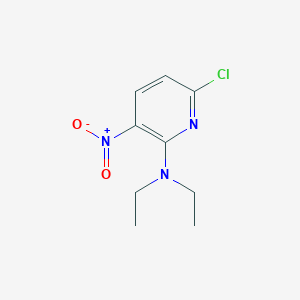
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
